molecular formula C20H22N2O3 B12496055 Perivin

Perivin

Cat. No.: B12496055
M. Wt: 338.4 g/mol
InChI Key: NKTORRNHKYVXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perivin, also known as Perivine, is an organic compound with the chemical formula C20H22N2O3. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its ability to stabilize the retinoblastoma-associated proteins (RbAp48) complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perivin can be synthesized through various chemical reactions involving pyrrolidine derivatives. The synthesis typically involves the reaction of pyrrolidine with other organic compounds under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Perivin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Perivin has a wide range of scientific research applications, including:

Mechanism of Action

Perivin exerts its effects by stabilizing the retinoblastoma-associated proteins (RbAp48) complex, which is involved in regulating cellular processes and gene expression. This stabilization helps in mitigating the effects of Alzheimer’s disease by improving memory and cognitive functions. The molecular targets and pathways involved include the RbAp48 complex and associated signaling pathways .

Comparison with Similar Compounds

Perivin is unique compared to other similar compounds due to its specific ability to stabilize the RbAp48 complex. Similar compounds include:

Properties

IUPAC Name

methyl 15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTORRNHKYVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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